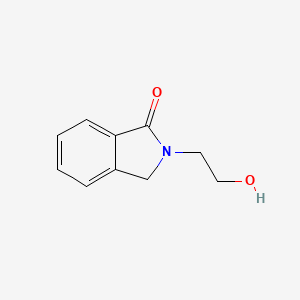
2-(2-hydroxyethyl)-3H-isoindol-1-one
Descripción general
Descripción
2-(2-hydroxyethyl)-3H-isoindol-1-one, also known as ISO, is a chemical compound that has recently gained attention in the scientific community due to its potential as a research tool. ISO is a derivative of isoindolinone, a heterocyclic compound that has been used in the synthesis of various pharmaceuticals and agrochemicals. ISO has been found to have a unique structure and properties that make it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 2-(2-hydroxyethyl)-3H-isoindol-1-one involves its inhibition of MAO-A. MAO-A is an enzyme that is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A, 2-(2-hydroxyethyl)-3H-isoindol-1-one prevents the breakdown of these neurotransmitters, leading to an increase in their levels in the brain. This increase in neurotransmitter levels can have therapeutic effects in the treatment of depression, anxiety, and other neurological disorders.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-(2-hydroxyethyl)-3H-isoindol-1-one are still being studied. However, it has been found that 2-(2-hydroxyethyl)-3H-isoindol-1-one can selectively inhibit MAO-A without affecting MAO-B, another enzyme involved in the metabolism of neurotransmitters. This selectivity makes 2-(2-hydroxyethyl)-3H-isoindol-1-one a promising candidate for further research in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(2-hydroxyethyl)-3H-isoindol-1-one is its selectivity in inhibiting MAO-A without affecting MAO-B. This selectivity makes it a promising candidate for further research in the treatment of neurological disorders. However, one limitation of 2-(2-hydroxyethyl)-3H-isoindol-1-one is its potential toxicity. 2-(2-hydroxyethyl)-3H-isoindol-1-one has been found to be toxic to certain cell lines, and further research is needed to determine its safety for use in humans.
Direcciones Futuras
There are several future directions that could be pursued in the research of 2-(2-hydroxyethyl)-3H-isoindol-1-one. One potential direction is the development of 2-(2-hydroxyethyl)-3H-isoindol-1-one derivatives that have increased selectivity and decreased toxicity. Another potential direction is the investigation of 2-(2-hydroxyethyl)-3H-isoindol-1-one's effects on other neurotransmitters and enzymes involved in neurological disorders. Additionally, the potential therapeutic effects of 2-(2-hydroxyethyl)-3H-isoindol-1-one in the treatment of other disorders, such as cancer and cardiovascular disease, could be explored. Overall, the unique structure and properties of 2-(2-hydroxyethyl)-3H-isoindol-1-one make it a promising candidate for further research in various fields of scientific inquiry.
Aplicaciones Científicas De Investigación
2-(2-hydroxyethyl)-3H-isoindol-1-one has been found to have potential applications in various fields of scientific research. One of the most promising areas of research is in the field of neuroscience. 2-(2-hydroxyethyl)-3H-isoindol-1-one has been shown to act as a selective inhibitor of the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A, 2-(2-hydroxyethyl)-3H-isoindol-1-one has the potential to increase the levels of these neurotransmitters in the brain, which could have therapeutic effects in the treatment of depression, anxiety, and other neurological disorders.
Propiedades
IUPAC Name |
2-(2-hydroxyethyl)-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-6-5-11-7-8-3-1-2-4-9(8)10(11)13/h1-4,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEOGXOYZNOFIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70277449 | |
| Record name | 2-(2-hydroxyethyl)-3H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70277449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-hydroxyethyl)-3H-isoindol-1-one | |
CAS RN |
5334-06-5 | |
| Record name | NSC2381 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2381 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-hydroxyethyl)-3H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70277449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



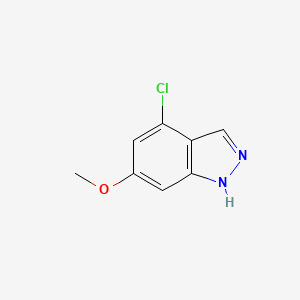
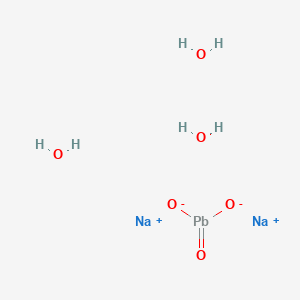
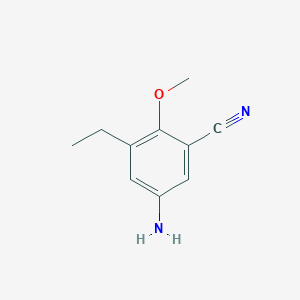
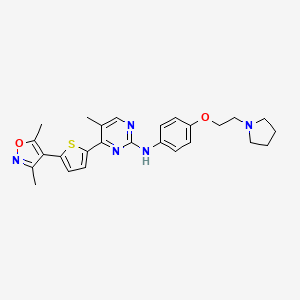
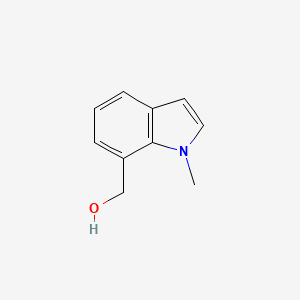
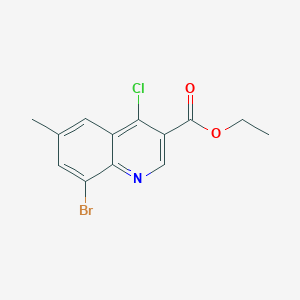

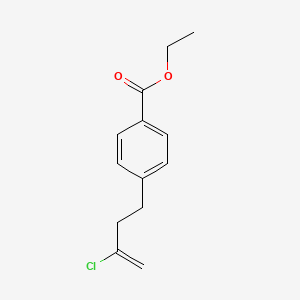
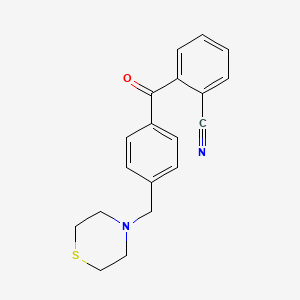

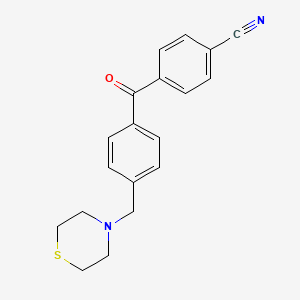
![Cyclohexyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone](/img/structure/B1614412.png)